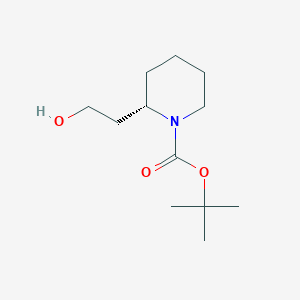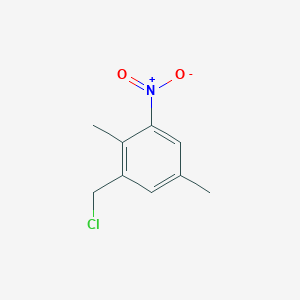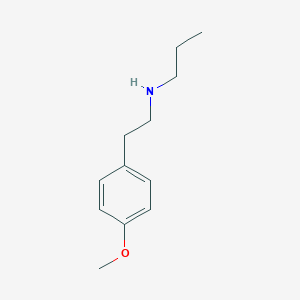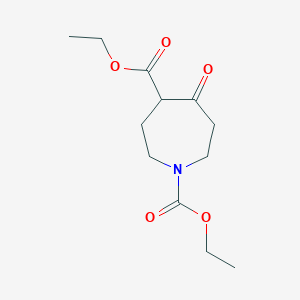
Diethyl 5-oxoazepane-1,4-dicarboxylate
概要
説明
Diethyl 5-oxoazepane-1,4-dicarboxylate, also known as DOADC, is a chemical compound that has been extensively used in scientific research. DOADC is a cyclic amino acid derivative that contains a carboxylate group and two ester groups. It has a molecular weight of 249.28 g/mol and a melting point of 96-99°C. DOADC has been synthesized using various methods, and its synthesis has been optimized to obtain high yields and purity.
作用機序
The mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate is not fully understood. However, it has been suggested that Diethyl 5-oxoazepane-1,4-dicarboxylate can act as a prodrug that is converted into active metabolites in vivo. The active metabolites of Diethyl 5-oxoazepane-1,4-dicarboxylate have been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 and glycogen phosphorylase. These enzymes play important roles in various physiological processes, such as glucose homeostasis and glycogen metabolism.
生化学的および生理学的効果
Diethyl 5-oxoazepane-1,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce the viral load in infected cells, and inhibit the growth of bacteria. Diethyl 5-oxoazepane-1,4-dicarboxylate has also been shown to improve glucose homeostasis and increase insulin sensitivity in animal models of diabetes. Additionally, Diethyl 5-oxoazepane-1,4-dicarboxylate has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Diethyl 5-oxoazepane-1,4-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. Diethyl 5-oxoazepane-1,4-dicarboxylate is also stable under standard laboratory conditions and can be stored for long periods without degradation. However, Diethyl 5-oxoazepane-1,4-dicarboxylate has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, the mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate is not fully understood, which limits its potential applications in certain areas of research.
将来の方向性
Diethyl 5-oxoazepane-1,4-dicarboxylate has potential applications in various areas of research, and several future directions can be explored. One potential direction is the synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate derivatives with improved pharmacological properties. These derivatives can be used to develop new drugs with enhanced efficacy and reduced side effects. Another potential direction is the development of new synthetic methods for Diethyl 5-oxoazepane-1,4-dicarboxylate that are more efficient and cost-effective. These methods can increase the availability of Diethyl 5-oxoazepane-1,4-dicarboxylate for research purposes. Additionally, the mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate can be further investigated to gain a better understanding of its potential applications in various physiological processes.
Conclusion
In conclusion, Diethyl 5-oxoazepane-1,4-dicarboxylate is a cyclic amino acid derivative that has been extensively used in scientific research. It has been synthesized using various methods, and its synthesis has been optimized to obtain high yields and purity. Diethyl 5-oxoazepane-1,4-dicarboxylate has potential applications in medicinal chemistry, material science, and other areas of research. It has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Diethyl 5-oxoazepane-1,4-dicarboxylate has advantages and limitations for lab experiments, and several future directions can be explored to further investigate its potential applications.
科学的研究の応用
Diethyl 5-oxoazepane-1,4-dicarboxylate has been extensively used in scientific research as a building block for the synthesis of various cyclic amino acid derivatives. It has been used to synthesize compounds that have potential applications in medicinal chemistry, such as anticancer agents, antiviral agents, and antibacterial agents. Diethyl 5-oxoazepane-1,4-dicarboxylate has also been used to synthesize compounds that have potential applications in material science, such as polymers and nanoparticles.
特性
CAS番号 |
19786-58-4 |
|---|---|
製品名 |
Diethyl 5-oxoazepane-1,4-dicarboxylate |
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC名 |
diethyl 5-oxoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(15)9-5-7-13(8-6-10(9)14)12(16)18-4-2/h9H,3-8H2,1-2H3 |
InChIキー |
LPGVWBIXNZSMNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |
正規SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |
同義語 |
1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

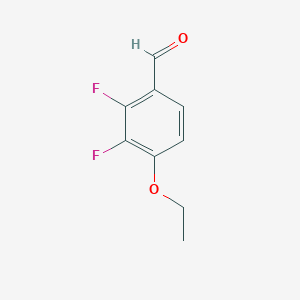
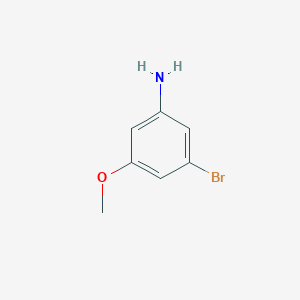
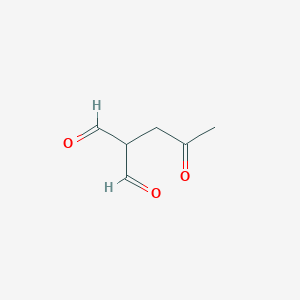
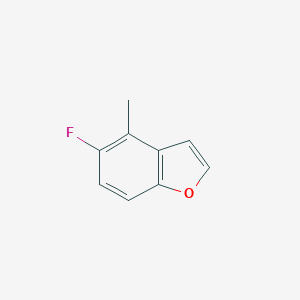
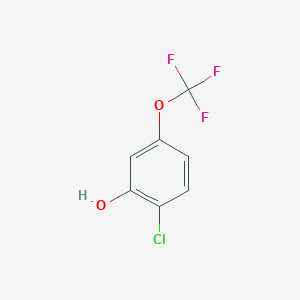
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
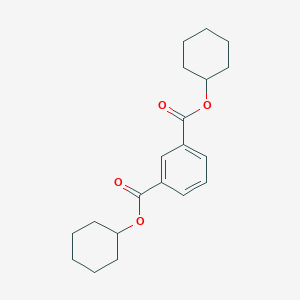
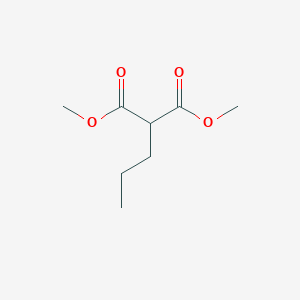
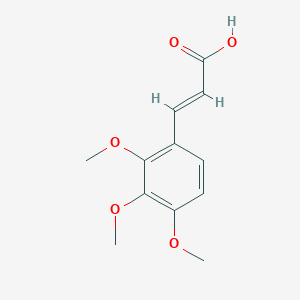
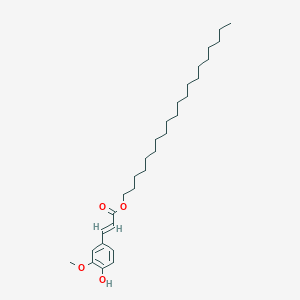
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
